Fmoc-D-4-Bromophenylalanine
Overview
Description
Fmoc-D-4-Bromophenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a bromine atom at the para position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under basic conditions .
Mechanism of Action
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with various proteins or enzymes in the body
Mode of Action
As a derivative of phenylalanine, it likely interacts with its targets in a similar manner to other phenylalanine derivatives. It is often used as a protected amino acid in peptide synthesis , preventing undesirable reactions during the synthesis process. The bromine atom in the compound could potentially enhance its reactivity or binding affinity, but further studies are required to confirm this.
Action Environment
The action, efficacy, and stability of Fmoc-D-4-Bromophenylalanine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and pH . Its efficacy could also be influenced by the presence of other compounds in the reaction mixture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-4-Bromophenylalanine typically involves the reaction of D-4-Bromophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-4-Bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in solvents like DMF or acetonitrile.
Deprotection Reactions: Typically, a 20% solution of piperidine in DMF is used for Fmoc removal.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Deprotection Reactions: The primary product is D-4-Bromophenylalanine with a free amino group.
Scientific Research Applications
Fmoc-D-4-Bromophenylalanine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Fmoc-D-Phenylalanine: Lacks the bromine atom, making it less reactive for certain substitution reactions.
Fmoc-D-4-Fluorophenylalanine: Contains a fluorine atom instead of bromine, offering different reactivity and properties.
Fmoc-D-4-Chlorophenylalanine: Features a chlorine atom, which has different steric and electronic effects compared to bromine.
Uniqueness: Fmoc-D-4-Bromophenylalanine is unique due to the presence of the bromine atom, which provides a versatile site for further chemical modifications. This makes it particularly valuable in the synthesis of complex peptides and peptidomimetics .
Properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAVBWXRDHONF-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427252 | |
Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198545-76-5 | |
Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-4-Bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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